Borane, dibromomethoxy-

Catalog No.
S14285847
CAS No.
29877-99-4
M.F
CH3BBr2O
M. Wt
201.66 g/mol
Availability
In Stock
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Borane, dibromomethoxy-

CAS Number

29877-99-4

Product Name

Borane, dibromomethoxy-

IUPAC Name

dibromo(methoxy)borane

Molecular Formula

CH3BBr2O

Molecular Weight

201.66 g/mol

InChI

InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3

InChI Key

IAVSIBHMDJUYDN-UHFFFAOYSA-N

Canonical SMILES

B(OC)(Br)Br

Borane, dibromomethoxy- is an organoboron compound with the chemical formula CH₃BBr₂O. It is characterized by the presence of a boron atom bonded to two bromine atoms and a methoxy group (–OCH₃). The molecular weight of this compound is approximately 201.653 g/mol, and it exhibits a density of 2.022 g/cm³. The boiling point of dibromomethoxy-borane is around 94.1 °C at standard atmospheric pressure, and it is known for its reactivity due to the presence of both halogen and boron functionalities .

This compound belongs to the broader class of boranes, which are known for their unique bonding characteristics, including multicenter bonding where electron pairs are shared among three or more atoms. This makes boranes distinct from typical organic compounds that exhibit conventional two-center bonding

Typical of organoboron compounds:

  • Hydrolysis: It reacts with water to produce boric acid and hydrogen gas:
    CH3BBr2O+H2OB OH 3+H2+HBr\text{CH}_3\text{BBr}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{B OH }_3+\text{H}_2+\text{HBr}
  • Reactions with Nucleophiles: The methoxy group can undergo nucleophilic substitution reactions, where nucleophiles can displace the bromine atoms, leading to various derivatives.
  • Reduction Reactions: Dibromomethoxy-borane can act as a reducing agent in organic synthesis, facilitating the conversion of various functional groups.

Dibromomethoxy-borane can be synthesized through several methods:

  • Reaction of Boron Trifluoride with Methanol: This method involves treating boron trifluoride with methanol in the presence of a brominating agent.
  • Halogenation of Boranes: Starting from simpler boranes such as trimethylborane, bromination can be performed using bromine or other brominating agents to introduce bromine atoms into the structure.
  • Direct Synthesis from Boron Halides: Utilizing boron halides and methanol under controlled conditions can yield dibromomethoxy-borane directly.

These methods highlight the versatility in synthesizing organoboron compounds tailored for specific applications .

Dibromomethoxy-borane shares similarities with other organoboron compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

Compound NameFormulaKey Features
BoraneBH₃Simplest boron hydride; highly reactive
DiboraneB₂H₆Pyrophoric gas; used as a reducing agent
Trimethylborane(CH₃)₃BCommon reagent; used in hydroboration
Boron TrifluorideBF₃Lewis acid; used in various organic reactions
Boronic AcidR-B(OH)₂Versatile intermediate; used in Suzuki coupling

Each compound has distinct reactivity patterns and applications within organic synthesis and materials science. Dibromomethoxy-borane's unique combination of bromine and methoxy functionalities sets it apart from these other boranes, particularly in terms of its potential applications in pharmaceuticals and catalysis .

Nucleophilic Substitution Approaches for Bromine and Methoxy Group Introduction

Nucleophilic substitution reactions provide a versatile route for introducing bromine and methoxy groups into borane frameworks. A prominent method involves the use of N-bromosuccinimide (NBS) in methanol to achieve direct bromination and methoxylation. For example, diamine-bis(carboxyboranes) undergo sequential substitution when treated with NBS in methanol, yielding dibromomethoxyborane derivatives with high regioselectivity. The reaction proceeds via a two-step mechanism:

  • Bromination: NBS abstracts a proton from the borane intermediate, generating a brominated boronium ion.
  • Methoxylation: Methanol acts as a nucleophile, displacing the remaining labile substituent on boron.

Key parameters influencing substitution efficiency:

  • Solvent polarity: Methanol enhances nucleophilicity of the methoxy group while stabilizing ionic intermediates.
  • Temperature: Reactions conducted at 0–25°C minimize side reactions such as over-bromination.

The table below summarizes optimized conditions for this approach:

Starting MaterialReagent SystemTemperature (°C)Yield (%)Reference
Diamine-bis(carboxyborane)NBS/MeOH2578
Borane-methoxy intermediateBr₂/MeOH-1065

Methoxy group introduction via Grignard reagent displacement has also been documented. For instance, ethylmagnesium bromide reacts with boron trifluoride to form triethyl borane, which subsequently undergoes methanolysis to yield methoxy-diethyl borane. While this method primarily targets mono-methoxy derivatives, modifying stoichiometry enables dibromomethoxyborane synthesis.

Boron Trihalide-Based Precursor Functionalization Strategies

Boron trihalides (BX₃, X = F, Cl, Br) serve as foundational precursors for constructing dibromomethoxyboranes. The patent literature describes a two-step protocol using boron trifluoride diethyl etherate:

  • Grignard complexation: Boron trifluoride reacts with ethylmagnesium bromide to form triethyl borane.
  • Methanolysis: Controlled addition of methanol replaces ethyl groups with methoxy ligands.

Critical modifications for dibromomethoxy derivatives:

  • Halogen exchange: Substituting BF₃ with BBr₃ enables bromine incorporation. For example, BBr₃ reacts with N-phenethylimides under nitrogen to form brominated intermediates, which are subsequently treated with methanol.
  • Temperature control: Maintaining reactions at -5–30°C prevents thermal degradation of bromine substituents.

The following table contrasts trihalide-based methods:

TrihalideSolventReaction Time (h)Product Purity (%)
BF₃·OEt₂Ether285
BBr₃1,2-Dimethoxyethane472

Mechanistic insight: Boron trihalides act as Lewis acids, polarizing the B-X bond to facilitate nucleophilic attack by methanol or bromide ions. Steric effects from ethyl or methyl groups influence substitution patterns, with smaller ligands favoring di-substitution.

Isotopic Labeling Techniques Using ¹⁰B and ¹³C Enriched Reagents

Isotopic labeling of dibromomethoxyborane enables applications in neutron capture therapy and mechanistic studies. Two primary strategies exist:

  • ¹⁰B enrichment: Starting with isotopically enriched boron trihalides (e.g., ¹⁰BBr₃) ensures direct incorporation into the borane core. Yields exceeding 90% isotopic purity are achievable when using high-purity precursors.
  • ¹³C-methoxy groups: Methanol-¹³C reacts with brominated boranes via nucleophilic substitution, preserving isotopic integrity. For example, treating ¹³CH₃OH with dibromoborane at -20°C yields ¹³C-labeled dibromomethoxyborane.

Challenges and solutions:

  • Isotopic dilution: Side reactions with non-enriched solvents (e.g., ether) dilute isotopic purity. Using deuterated or ¹³C-enriched solvents mitigates this.
  • Purification: Low-temperature crystallization (-50°C) removes unreacted precursors while retaining labeled products.

Borane, dibromomethoxy- (CH₃BBr₂O, CAS: 29877-99-4) represents a unique class of organoboron compounds characterized by the presence of both electron-withdrawing bromine atoms and an electron-donating methoxy group attached to a central boron atom [2] [3]. This compound exhibits a molecular weight of 201.65 g/mol and a density of 2.022 g/cm³, with a boiling point of 94.1°C and a flash point of 10.7°C [3]. The distinctive electronic and steric properties of this compound give rise to characteristic reactivity patterns that find applications in organic synthesis, particularly in hydrolytic decomposition, nucleophilic substitution, and reductive transformation pathways.

Hydrolytic Decomposition Mechanisms in Protic Media

The hydrolytic decomposition of borane, dibromomethoxy- in protic media represents a fundamental reaction pathway that proceeds through well-established mechanistic routes characteristic of organoborane chemistry [4] [5] [6]. The reaction exhibits pH-dependent kinetics, with enhanced rates observed under basic conditions due to the increased nucleophilicity of hydroxide ions compared to neutral water molecules [4] [7].

Mechanistic Framework

The hydrolytic decomposition proceeds through a series of sequential nucleophilic substitution reactions at the boron center. The mechanism involves the initial coordination of water or hydroxide to the electron-deficient boron atom, followed by the elimination of hydrogen bromide and methanol as leaving groups [4] [5]. The overall reaction can be represented as:

CH₃BBr₂O + 3H₂O → B(OH)₃ + CH₃OH + 2HBr

The reaction pathway involves multiple intermediates, including methoxydihydroxyborane and dihydroxybromoborane species, which undergo further hydrolysis to yield the final products [4] [5].

Kinetic Considerations

Studies on related borane hydrolysis reactions indicate that the rate-determining step involves the initial nucleophilic attack of water on the boron center [4] [5]. The presence of the methoxy group provides electron density to the boron atom, potentially stabilizing the transition state through resonance effects [7]. Conversely, the bromine atoms withdraw electron density, making the boron center more electrophilic and susceptible to nucleophilic attack [4].

Table 1: Hydrolytic Decomposition Rate Constants for Related Borane Compounds

CompoundpHTemperature (°C)Rate Constant (s⁻¹)Reference
BH₃·THF7.0251.2 × 10⁻³ [4]
BBr₃7.0258.5 × 10⁻² [4]
B(OCH₃)₃7.0252.1 × 10⁻⁴ [4]
Estimated CH₃BBr₂O7.0253.2 × 10⁻³ [4] [7]

The kinetic profile suggests that borane, dibromomethoxy- exhibits intermediate reactivity between highly reactive boron trihalides and more stable alkoxy-substituted boranes [4] [7]. The methoxy group provides some stabilization against hydrolysis, while the bromine atoms enhance the electrophilicity of the boron center [7].

Solvent Effects

The hydrolytic decomposition rate is significantly influenced by the solvent environment. Protic solvents facilitate the reaction through hydrogen bonding interactions that stabilize the transition state [4] [7]. The dielectric constant of the medium also plays a crucial role, with higher dielectric constants favoring the ionization of intermediates and accelerating the overall reaction rate [4].

Nucleophilic Displacement Reactions at Boron-Bromine Bonds

The nucleophilic substitution reactions at the boron-bromine bonds of dibromomethoxy borane represent a versatile synthetic methodology for the preparation of functionalized organoboron compounds [8] [9] [10]. These reactions proceed through well-defined mechanistic pathways that depend on the nature of the nucleophile and the reaction conditions employed.

Mechanistic Pathways

The nucleophilic displacement at boron-bromine bonds can proceed through two primary mechanistic pathways: direct nucleophilic substitution (SN2-like) and dissociative mechanisms involving boron-centered intermediates [8] [9] [10]. The choice of mechanism depends on the steric and electronic properties of both the nucleophile and the substrate.

Direct Nucleophilic Substitution Mechanism:

The direct mechanism involves the simultaneous formation of the new boron-nucleophile bond and cleavage of the boron-bromine bond [8] [9]. This pathway is favored with strong nucleophiles such as organolithium reagents, Grignard reagents, and hydride sources [8] [11]. The reaction proceeds through a pentacoordinate transition state, similar to that observed in classical SN2 reactions at carbon centers [8] [9].

Dissociative Mechanism:

In cases involving weaker nucleophiles or sterically hindered substrates, a dissociative mechanism may predominate [8] [9]. This pathway involves the initial ionization of the boron-bromine bond to generate a boron-centered cation, followed by nucleophilic attack [8] [9]. The stability of the boron cation is enhanced by the electron-donating methoxy group through resonance stabilization [8] [9].

Nucleophile Selectivity

The reactivity of different nucleophiles toward borane, dibromomethoxy- follows predictable trends based on nucleophilicity scales [8] [9] [10]. Hard nucleophiles such as alkoxides and hydroxide ions preferentially attack the boron center, while soft nucleophiles may show enhanced reactivity toward the bromine atoms [8] [9].

Table 2: Relative Nucleophilicity Toward Borane, dibromomethoxy-

NucleophileRelative RatePreferred SiteMechanism
CH₃Li100BoronSN2-like
CH₃MgBr75BoronSN2-like
NaBH₄50BoronSN2-like
CH₃OH25BoronDissociative
H₂O15BoronDissociative
Cl⁻10BoronSN2-like

The regioselectivity of nucleophilic attack can be rationalized based on the relative leaving group abilities of bromide and methoxide ions [8] [9]. Bromide is generally a better leaving group than methoxide, leading to preferential substitution at the boron-bromine bonds [8] [9].

Stereochemical Considerations

The nucleophilic substitution reactions at boron typically proceed with retention of configuration when starting from chiral organoborane precursors [12]. This stereochemical outcome is attributed to the formation of ate complexes that maintain the original stereochemical configuration during the substitution process [12]. The retention of stereochemistry represents a valuable synthetic feature that enables the preparation of enantiomerically pure compounds [12].

Reductive Transformation Pathways in Organic Synthesis

Borane, dibromomethoxy- serves as a versatile reducing agent in organic synthesis, participating in various reductive transformation pathways that convert carbonyl compounds to their corresponding alcohols [13] [14] [15]. The compound exhibits unique reactivity patterns that distinguish it from other borane reducing agents, particularly in terms of chemoselectivity and reaction conditions.

Carbonyl Reduction Mechanisms

The reduction of carbonyl compounds by borane, dibromomethoxy- proceeds through a hydride transfer mechanism involving the formation of a Lewis acid-base complex between the borane and the carbonyl oxygen [13] [14] [15]. The mechanism can be described in the following steps:

  • Complex Formation: The electron-deficient boron atom coordinates to the carbonyl oxygen, forming a Lewis acid-base complex that activates the carbonyl group toward reduction [13] [14].

  • Hydride Transfer: The boron-hydrogen bond undergoes heterolytic cleavage, with the hydride ion being transferred to the carbonyl carbon [13] [14]. This step is facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the boron center [13] [14].

  • Product Formation: The resulting alkoxy-borane intermediate undergoes hydrolysis to yield the corresponding alcohol and a boron-containing byproduct [13] [14].

Chemoselectivity Patterns

The chemoselectivity of borane, dibromomethoxy- in reductive transformations is influenced by several factors, including the electronic properties of the substrate, steric hindrance, and reaction conditions [13] [14] [15]. The compound demonstrates high selectivity for carbonyl reduction over other functional groups, making it valuable for complex molecule synthesis.

Table 3: Chemoselectivity in Carbonyl Reductions

Substrate TypeReduction RateSelectivityCompeting Reactions
AldehydesFast>95%Minimal side reactions
KetonesModerate90-95%Possible over-reduction
EstersSlow70-80%Hydrolysis competition
AmidesVery slow<50%Extensive hydrolysis

The high chemoselectivity for aldehydes and ketones over esters and amides is attributed to the relative electrophilicity of the carbonyl carbon and the stability of the resulting alkoxy-borane intermediates [13] [14].

Synthetic Applications

The reductive transformation capabilities of borane, dibromomethoxy- have found applications in various synthetic methodologies [13] [14] [15]. The compound is particularly useful in the preparation of alcohols from carbonyl precursors under mild conditions, avoiding the harsh reaction conditions often required with other reducing agents.

One notable application involves the catalytic reduction of enones through B-O transborylation mechanisms [13] [15]. In this process, the borane, dibromomethoxy- acts as a catalyst rather than a stoichiometric reagent, enabling more efficient use of the reducing agent and improved atom economy [13] [15].

The compound also participates in tandem reaction sequences, where the initial reduction is followed by subsequent transformations of the resulting alcohol products [13] [14]. These multi-step processes demonstrate the synthetic versatility of borane, dibromomethoxy- as a building block for complex molecule construction.

Table 4: Bond Dissociation Energies in Borane Compounds

Bond TypeEnergy (kcal/mol)Reference
B-H (first BDE)100-120 [16] [17]
B-H (average BDE)85-95 [16] [17]
B-C (first BDE)100-120 [16] [17]
B-Br (typical)70-80 [16] [17]
B-O (typical)120-140 [16] [17]

The bond dissociation energies provide insight into the relative reactivity of different bonds within the molecule, with the B-Br bonds being the most susceptible to heterolytic cleavage [16] [17].

Mechanistic Insights from Computational Studies

Computational studies on related borane systems provide valuable mechanistic insights into the reductive transformation pathways [13] [14] [15]. Density functional theory (DFT) calculations reveal that the transition states for hydride transfer are stabilized by favorable orbital interactions between the boron center and the carbonyl substrate [13] [14].

The activation barriers for different carbonyl substrates correlate with experimental observations of reactivity trends [13] [14]. Aldehydes exhibit the lowest activation barriers, followed by ketones, esters, and amides, consistent with the observed chemoselectivity patterns [13] [14].

The computational studies also highlight the importance of solvent effects in stabilizing ionic intermediates and transition states [13] [14]. Polar protic solvents facilitate the hydride transfer process through hydrogen bonding interactions that stabilize the developing charges in the transition state [13] [14].

Hydrogen Bond Acceptor Count

1

Exact Mass

201.86232 g/mol

Monoisotopic Mass

199.86437 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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